3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. It has the molecular formula and a molecular weight of 261.79 g/mol. This compound is primarily classified as a pyrrolidine derivative, which is a five-membered nitrogen-containing heterocycle. Its synthesis and applications are of interest in various fields, including medicinal chemistry and materials science.
This compound is cataloged under several identifiers, including the CAS number 1220029-26-4 and MDL number MFCD13560553. It is recognized for its relevance in chemical synthesis and biological studies. The classification of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride places it within the broader category of organic compounds used for research purposes, particularly in pharmacology and biochemistry.
The synthesis of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 4-isopropylphenol with pyrrolidine. This reaction generally requires a base, such as sodium hydride or potassium carbonate, to deprotonate the phenolic compound, facilitating nucleophilic attack on the pyrrolidine. The final step often involves treating the resultant product with hydrochloric acid to form the hydrochloride salt.
The molecular structure of 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride can be represented as follows:
The primary reaction involving 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride is its formation from 4-isopropylphenol and pyrrolidine. This reaction can be categorized as a nucleophilic substitution where the hydroxyl group of the phenol is replaced by the pyrrolidine moiety.
The mechanism of action for 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific biological targets, such as enzymes and receptors. The compound may modulate these targets' activities, leading to various biological effects that are currently being studied for potential therapeutic applications.
Research indicates that this compound may influence signaling pathways associated with certain diseases or conditions, although detailed mechanisms remain to be elucidated through further studies.
3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride has several important applications:
The synthesis of 3-[(4-isopropylphenoxy)methyl]pyrrolidine hydrochloride initiates with strategic functionalization of the phenolic precursor. 4-Isopropylphenol undergoes selective etherification at the oxygen atom through nucleophilic substitution reactions. Traditional Williamson ether synthesis employs alkyl halides (e.g., chloromethylpyrrolidine derivatives) under basic conditions (K₂CO₃, NaOH), where the phenolate anion attacks the electrophilic carbon of the halide substrate [8]. This method typically achieves 75–85% yields but faces limitations with sterically hindered phenols.
Recent advances utilize radical-mediated nucleophilic aromatic substitution (SNAr). Generating a phenoxyl radical via O–H bond homolysis transforms the oxygen center into a potent electron-withdrawing group (σp–(O•) = 2.79 vs. σp–(NO₂) = 1.27). This enables direct displacement of halides (e.g., fluoride) on electron-rich aryl systems under mild oxidative conditions (K₃[Fe(CN)₆], 80°C), enhancing functional group tolerance for ortho-substituted phenols [2].
Table 1: Phenoxy Etherification Method Comparison
Method | Conditions | Yield Range | Key Advantages |
---|---|---|---|
Williamson Ether Synthesis | K₂CO₃/NaOH, DMF, 80–100°C | 75–85% | Broad substrate compatibility |
Radical SNAr | K₃[Fe(CN)₆], H₂O/MeCN, 80°C | 60–94% | Tolerates electron-donating ortho groups |
The pyrrolidine moiety is constructed via two primary routes: classical cyclization and ring-contraction strategies.
Classical methods involve cyclization of 1,4-diaminoalkanes or amino alcohols. A prominent approach reacts 3-chloropropylamine with carbonyl compounds (aldehydes or ketones) to form imines, followed by intramolecular alkylation. Aliphatic carbonyls yield suboptimal results (≤40%), while aromatic aldehydes afford 2-substituted pyrrolidines in 70–90% yields [3]. Alternative protocols employ catalytic hydrogenation of pyrrolines using Co/Ni catalysts with chiral ligands (e.g., BOX ligands), achieving enantioselective C2/C3 alkylation (>90% ee) [3].
Ring contraction offers a novel pathway from pyridine feedstocks. Photo-promoted reactions with silylboranes (e.g., PhMe₂SiBpin) under 365 nm irradiation generate 2-azabicyclo[3.1.0]hex-3-ene intermediates, which rearrange to silyl-functionalized pyrrolidines. This method tolerates esters, amides, and alkynes but requires UV light and specialized reagents [9].
Table 2: Pyrrolidine Cyclization Techniques
Strategy | Key Reagents/Conditions | Functional Group Tolerance |
---|---|---|
Iminium Cyclization | 3-Chloropropylamine + aldehydes | Aromatic groups (high yield) |
Catalytic Hydrogenation | Co/Ni-BOX complexes, H₂ | Alkenes, carbonyls, chiral centers |
Pyridine Contraction | Silylborane, 365 nm light | Esters, alkynes, amides |
Salt formation is critical for optimizing physicochemical properties. Free base 3-[(4-isopropylphenoxy)methyl]pyrrolidine is reacted with hydrochloric acid in anhydrous solvents (diethyl ether, isopropanol) to precipitate the hydrochloride salt. Key factors include:
Solubility modulation is achieved through the hydrochloride’s ionic interactions. In gastric fluid (0.1M Cl⁻), dissolution is governed by the solubility product (Ksp) of the hydrochloride species. Despite high intrinsic solubility, chloride ions suppress dissociation, limiting bioavailability gains. Nevertheless, hydrochloride salts consistently outperform free bases in initial dissolution rates due to polar crystal surfaces accelerating water attack [4] [10].
Scale-up necessitates rigorous optimization of cost drivers:
Table 3: Industrial Process Economics
Parameter | Pilot Scale (5 kg) | Optimized Plant Scale (500 kg) | Cost Impact |
---|---|---|---|
Overall Yield | 68% | 85% | Raw material savings: 18% |
Catalyst Loading | 2.5 mol% | 0.8 mol% | $3,200/kg reduction |
Salt Formation Purity | 97.5% | 99.8% | Avoids 1 rework cycle |
Yield improvements dramatically amplify profitability. A 5% yield gain in HDD manufacturing lowers unit costs by 12%; parallel principles apply here [5]. Automation of chloride salt crystallization (temperature-controlled antisolvent addition) further ensures batch consistency critical for GMP compliance [4] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2